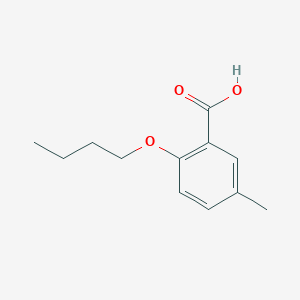

2-Butoxy-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butoxy-5-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a butoxy group and a methyl group attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-5-methylbenzoic acid typically involves the alkylation of 5-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Reduction: Formation of 2-butoxy-5-methylbenzyl alcohol.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Butoxy-5-methylbenzoic acid is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Employed in the production of specialty chemicals and as a component in formulations for coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-butoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell membrane integrity, and affect signal transduction pathways. These interactions result in various biological effects, such as antimicrobial activity and anti-inflammatory responses .

Comparison with Similar Compounds

- 5-Butoxy-2-methylbenzoic acid

- 2-Bromo-5-methylbenzoic acid

- 2-Amino-5-methylbenzoic acid

Comparison: 2-Butoxy-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 5-butoxy-2-methylbenzoic acid, the position of the butoxy and methyl groups affects the compound’s reactivity and interactions. Similarly, the presence of different functional groups in 2-bromo-5-methylbenzoic acid and 2-amino-5-methylbenzoic acid leads to variations in their chemical behavior and applications .

Biological Activity

2-Butoxy-5-methylbenzoic acid is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound, with the molecular formula C12H16O2, is derived from the oxidation of 2-butoxy-5-methylbenzaldehyde. It is characterized by a carboxylic acid functional group attached to a substituted aromatic ring, which contributes to its chemical reactivity and biological interactions.

Target Interactions

The primary biological activity of this compound involves its interaction with cellular antioxidation systems. It has been shown to disrupt redox homeostasis within cells, leading to increased oxidative stress. This mechanism is crucial for understanding its potential therapeutic applications, particularly in antifungal and antimicrobial contexts.

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress Response : It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are vital for cellular antioxidation processes.

- Cellular Effects : Research indicates that exposure to this compound can lead to significant changes in cell function, particularly under conditions of oxidative stress.

Antimicrobial Properties

One of the most notable activities of this compound is its antifungal properties. Studies have demonstrated its efficacy against various fungal strains, suggesting potential applications in treating fungal infections. The compound's ability to disrupt cellular processes in fungi may be linked to its redox-active nature.

Cytotoxicity and Safety Profile

Research evaluating the cytotoxic effects of this compound has shown that at lower concentrations, it exhibits minimal toxicity. In laboratory settings, it has been used effectively without significant adverse effects on normal human cells . However, further studies are necessary to fully understand its safety profile in vivo.

Study on Antifungal Activity

In a controlled laboratory study, this compound was tested against Candida albicans and other fungal pathogens. Results indicated a dose-dependent inhibition of fungal growth, supporting its potential as an antifungal agent. The minimum inhibitory concentration (MIC) was determined for various strains, highlighting the compound's broad-spectrum activity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 75 µg/mL |

| Penicillium spp. | 100 µg/mL |

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may act as a modulator of protein degradation pathways, specifically enhancing the activity of proteasomes and lysosomes in human fibroblasts .

Properties

IUPAC Name |

2-butoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHAHOUDPANKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.